molecular formula C7H16ClNO2 B092400 N,N-Diethyl-beta-alanine hydrochloride CAS No. 15674-67-6

N,N-Diethyl-beta-alanine hydrochloride

Cat. No. B092400
CAS RN: 15674-67-6
M. Wt: 181.66 g/mol
InChI Key: QQVHFNAGPZTCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-beta-alanine hydrochloride (DEBA-HCl) is an organic compound which is used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 193.6 g/mol and a melting point of 162°C. DEBA-HCl is a derivative of beta-alanine, an amino acid which is found in proteins and peptides. It has been used in a variety of scientific studies, such as biochemical and physiological studies, and has been found to have a number of beneficial effects.

Scientific Research Applications

Plant Stress Tolerance and Metabolic Engineering

N,N-Diethyl-beta-alanine hydrochloride is related to beta-alanine, a compound involved in plant stress tolerance. In the Plumbaginaceae family, beta-alanine betaine, an osmoprotective compound synthesized from beta-alanine, is accumulated to confer tolerance to salinity and hypoxia. This synthesis pathway, involving S-adenosyl-L-methionine-dependent N-methylation, presents an interesting target for metabolic engineering aimed at enhancing plant stress tolerance. The elucidation of this pathway, including the identification of a trifunctional N-methyltransferase in Limonium latifolium, contributes to our understanding of plant adaptation mechanisms and offers potential applications in agricultural biotechnology (Rathinasabapathi et al., 2001).

Conformational Studies in Organic Chemistry

Conformational studies of N,N-diethyl-beta-alanine in various solvents have been conducted to understand its structural preferences, which is crucial for its applications in organic synthesis and pharmaceutical research. These studies provide insights into the molecular interactions and stability of N,N-diethyl-beta-alanine under different conditions, facilitating its use in synthetic pathways and drug development (Piro et al., 2004).

Electrosynthesis Methods

Research on the electrosynthesis of beta-alanine hydrochloride offers insights into the production of primary amines, which are crucial intermediates in organic synthesis, including the synthesis of vitamins like pantothenic acid. This knowledge can be applied to the synthesis of this compound and related compounds, improving the efficiency and sustainability of production methods in pharmaceutical and chemical industries (Krishnan et al., 1978).

Catalysis and Chemical Reactions

N,N-Diethyl-beta-alanine has been identified as an efficient ligand in palladium-catalyzed Heck reactions, a critical process in organic synthesis used for forming carbon-carbon bonds. This discovery expands the utility of this compound in catalysis, potentially leading to more sustainable and cost-effective synthetic routes in pharmaceuticals and materials science (Cui et al., 2006).

Biochemical Pathways and Enzyme Studies

Studies on enzymes like beta-alanine synthase from Drosophila melanogaster and its role in nucleotide base breakdown reveal the importance of beta-alanine in biochemical pathways. Understanding these pathways provides a foundation for exploring the therapeutic and biotechnological applications of beta-alanine derivatives, including this compound, in medicine and bioengineering (Lundgren et al., 2008).

Safety and Hazards

Safety data sheets suggest that “N,N-Diethyl-beta-alanine hydrochloride” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

properties

IUPAC Name

3-(diethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-8(4-2)6-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVHFNAGPZTCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166122
Record name N,N-Diethyl-beta-alanine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15674-67-6
Record name β-Alanine, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15674-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-beta-alanine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015674676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-beta-alanine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-β-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.